Nexinhib20 -

Nexinhib20

Catalog Number: EVT-276868
CAS Number:
Molecular Formula: C15H16N4O3
Molecular Weight: 300.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nexinhib20 is a small molecule inhibitor primarily recognized for its role in inhibiting neutrophil exocytosis. [, ] Neutrophils, key players in the inflammatory response, release harmful substances through exocytosis, contributing to tissue damage. Nexinhib20 is being investigated for its potential to modulate this process and mitigate inflammation-related injury. [, ]

Nexinhib20 is a small molecule inhibitor that specifically targets Rab27a to block multivesicular body (MVB) exocytosis []. It has been shown to inhibit neutrophil exocytosis, adhesion, and β2 integrin activation [, , ].

    Guanosine 5′-triphosphate (GTP)

    • Relevance: Nexinhib20 antagonizes the binding of Rac-1, a GTPase, and GTP, thereby inhibiting Rac-1 activation and downstream signaling pathways involved in neutrophil adhesion and β2 integrin activation [, , ].

    Cisplatin

    • Relevance: Research has investigated the combined effect of cisplatin and exosome inhibition using GW4869 or Nexinhib20 on small cell lung cancer (SCLC) cells. The combination treatment enhanced the inhibitory effects of cisplatin on SCLC cell proliferation []. This suggests a potential synergistic effect between cisplatin and the inhibition of exosome release, a process regulated by Nexinhib20.

    Etoposide

    • Relevance: Similar to cisplatin, the combination of etoposide and exosome inhibition (using GW4869 or Nexinhib20) was studied for its effects on SCLC cells. The combined treatment showed enhanced inhibitory effects on SCLC cell proliferation compared to etoposide alone [], suggesting a potential synergistic effect with the inhibition of exosome release, a process Nexinhib20 is known to affect.

    Formyl-Leu-Met-Phe (fMLF)

    • Relevance: fMLF is commonly used as a neutrophil stimulant in studies investigating neutrophil exocytosis []. While it activates signaling pathways leading to azurophilic granule release, Nexinhib20 has been shown to inhibit this process, suggesting a potential point of interaction between their mechanisms of action.

    GM-CSF (Granulocyte-macrophage colony-stimulating factor)

    • Relevance: GM-CSF is known to prime and activate neutrophils, enhancing their responses to other stimuli []. While GM-CSF can increase the secretion of certain granular contents, Nexinhib20 specifically targets and inhibits the Rab27a-dependent pathway of azurophilic granule exocytosis, highlighting a distinct mechanism of action.

    CpG (Unmethylated oligonucleotide)

    • Relevance: CpG stimulation activates neutrophils, leading to the release of inflammatory mediators []. Nexinhib20's inhibitory effect on azurophilic granule exocytosis may modulate the inflammatory response triggered by CpG, suggesting a potential point of interaction in regulating neutrophil activation.

    Jasplakinolide (JK)

    • Relevance: Jasplakinolide is used to investigate the role of actin dynamics in neutrophil exocytosis []. While jasplakinolide can influence actin polymerization related to exocytosis, Nexinhib20 primarily targets the Rab27a-dependent pathway, indicating distinct mechanisms in regulating azurophilic granule release.

    Cytochalasin

    • Relevance: Cytochalasin is often used to study the role of actin dynamics in cellular processes, including exocytosis []. Cytochalasin's influence on actin depolymerization contrasts with Nexinhib20's specific targeting of the Rab27a-dependent pathway, highlighting their distinct mechanisms in regulating neutrophil exocytosis.

    Mac0182344

    • Relevance: Mac0182344 was identified as a potential inhibitor of FtsY, a signal recognition particle (SRP) receptor involved in protein transport []. While Nexinhib20 targets Rab27a, the identification of Mac0182344 as a potential FtsY inhibitor highlights the importance of exploring various GTPase inhibitors for therapeutic development, particularly for targeting different stages of bacterial infection.

    ML141

    • Relevance: ML141 was found to inhibit the enzymatic activity of FtsY and decrease mycobacterial growth []. Although both ML141 and Nexinhib20 were identified as potential inhibitors of mycobacterial growth, they target different pathways. ML141 inhibits Hsp90, while Nexinhib20 targets Rab27a. This highlights the potential for multi-target approaches in treating mycobacterial infections.

    NAV2729

    • Relevance: NAV2729 was found to decrease the enzymatic activity of FtsY and inhibit mycobacterial growth []. Although Nexinhib20 and NAV2729 share the ability to inhibit mycobacterial growth, they achieve this through different mechanisms. Nexinhib20 targets Rab27a involved in exocytosis, while NAV2729 inhibits the Wnt signaling pathway.

    GW4869

    • Relevance: Both GW4869 and Nexinhib20 have been studied for their ability to inhibit exosome release []. GW4869 achieves this by inhibiting nSMase2, a key enzyme in ceramide production, essential for exosome formation. In contrast, Nexinhib20 inhibits Rab27a, which is involved in the trafficking and fusion of MVBs with the plasma membrane for exosome release. Their different mechanisms of action in inhibiting exosome release make them interesting candidates for combination therapy, potentially leading to synergistic effects.
    Overview

    Nexinhib20 is a small-molecule compound identified as an inhibitor of neutrophil exocytosis, specifically targeting the Rab27a protein. This compound has garnered attention due to its potential applications in modulating immune responses and enhancing therapeutic efficacy in various diseases, including cancer. Research indicates that Nexinhib20 can inhibit exosome synthesis and trafficking, which are critical processes in cell communication and tumor progression .

    Source

    Nexinhib20 was developed through high-throughput screening methods aimed at identifying small-molecule inhibitors of neutrophil exocytosis. It is part of a broader class of compounds known as Nexinhibs, which have been shown to disrupt the function of Rab27a, a GTPase involved in the regulation of secretory granule trafficking in neutrophils .

    Classification

    Nexinhib20 is classified as a small-molecule inhibitor. Its primary mechanism involves the inhibition of Rab27a, which plays a crucial role in the exocytosis of granules within neutrophils and other immune cells. By targeting this pathway, Nexinhib20 may help modulate inflammatory responses and improve the efficacy of existing therapies against certain cancers .

    Synthesis Analysis

    Methods

    The synthesis of Nexinhib20 involves several key steps, including the use of automated high-throughput reactors to optimize reaction conditions. The compound is synthesized using established organic chemistry techniques that allow for precise control over reaction parameters such as temperature and pressure.

    Technical Details

    The synthesis typically includes:

    • Reagents: Specific reagents are chosen based on their reactivity with target functional groups within the precursor molecules.
    • Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Nexinhib20 from by-products and unreacted materials.
    • Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
    Molecular Structure Analysis

    Structure

    Nexinhib20's molecular structure is characterized by specific functional groups that facilitate its interaction with Rab27a. The precise structural formula includes various elements such as carbon, hydrogen, nitrogen, and oxygen, contributing to its biological activity.

    Data

    Molecular docking studies have demonstrated that Nexinhib20 binds effectively to the active site of Rab27a, disrupting its interaction with other proteins involved in granule exocytosis. This binding affinity is crucial for its function as an inhibitor .

    Chemical Reactions Analysis

    Reactions

    Nexinhib20 primarily acts through competitive inhibition of Rab27a. When introduced into biological systems, it competes with natural substrates for binding to Rab27a, thus preventing the normal exocytosis process.

    Technical Details

    The kinetics of this inhibition can be studied using enzyme assays that measure the rate of granule secretion in neutrophils treated with varying concentrations of Nexinhib20. These assays help determine the half-maximal inhibitory concentration (IC50) values, which are critical for understanding its potency .

    Mechanism of Action

    Process

    The mechanism by which Nexinhib20 exerts its effects involves several steps:

    1. Binding: Nexinhib20 binds to Rab27a, altering its conformation.
    2. Disruption: This binding disrupts the interaction between Rab27a and its effector proteins (e.g., JFC1), which are essential for granule docking and fusion with the plasma membrane.
    3. Inhibition: As a result, the secretion of granules containing inflammatory mediators is inhibited, leading to reduced neutrophil activation and inflammation .

    Data

    Experimental data support that treatment with Nexinhib20 leads to decreased levels of pro-inflammatory cytokines and chemokines in vitro and in vivo models, highlighting its potential therapeutic benefits .

    Physical and Chemical Properties Analysis

    Physical Properties

    Nexinhib20 typically appears as a crystalline solid at room temperature. Its solubility varies depending on the solvent used but generally requires organic solvents for effective dissolution.

    Chemical Properties

    • Molecular Weight: Approximately 400 Da (exact value may vary based on specific structural features).
    • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: It exhibits selective reactivity towards proteins involved in exocytosis without significantly affecting other cellular pathways .
    Applications

    Scientific Uses

    Nexinhib20 has significant potential applications in:

    • Cancer Therapy: By inhibiting exosome release from tumor cells, it may enhance the effectiveness of chemotherapy agents like cisplatin and etoposide .
    • Inflammatory Diseases: Its ability to modulate neutrophil function positions it as a candidate for treating conditions characterized by excessive inflammation.
    • Drug Delivery Systems: Research is ongoing into utilizing Nexinhib20 within nanoparticle formulations to achieve targeted delivery to inflamed tissues or tumors .

    Properties

    Product Name

    Nexinhib20

    IUPAC Name

    (Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one

    Molecular Formula

    C15H16N4O3

    Molecular Weight

    300.31 g/mol

    InChI

    InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8-

    InChI Key

    VKSOIYNNOFGGES-JYRVWZFOSA-N

    SMILES

    CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2

    Solubility

    Soluble in DMSO

    Synonyms

    Nexinhib20

    Canonical SMILES

    CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2

    Isomeric SMILES

    CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.